1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
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Overview
Description
1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a methanesulfonamide group attached to a 3-methylphenyl ring and a 4-phenylpiperazin-1-yl propyl chain. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound “1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide” is the C1s proteinase . This proteinase is a part of the C1 complex, which also includes the pattern recognition molecule C1q and the proteinase C1r . The C1 complex is responsible for initiating the classical pathway (CP) of complement activation, which is a key mechanism for triggering immune responses .
Mode of Action
The compound interacts with the C1s proteinase by binding to its substrate recognition site . This interaction is competitive, meaning that the compound competes with the natural substrates of C1s for binding to the enzyme . The binding of the compound to C1s inhibits the enzyme’s activity, thereby preventing the activation of the classical pathway .
Biochemical Pathways
By inhibiting the C1s proteinase, the compound disrupts the classical pathway of complement activation . This pathway involves the cleavage of the complement components C4 and C2 by the C1 complex, which is inhibited by the compound . The disruption of this pathway prevents the formation of the C3 convertase, a key enzyme in the complement system that amplifies the immune response .
Result of Action
The inhibition of the C1s proteinase by the compound results in the suppression of the classical pathway of complement activation . This can prevent the formation of immune complexes and the subsequent immune response, which may be beneficial in conditions where the classical pathway is pathologically activated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with methanesulfonyl chloride to form the intermediate 3-methylphenyl methanesulfonamide. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- 1-Methyl-3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione
Comparison: 1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methanesulfonamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-19-7-5-8-20(17-19)18-27(25,26)22-11-6-12-23-13-15-24(16-14-23)21-9-3-2-4-10-21/h2-5,7-10,17,22H,6,11-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSLXCASRCDQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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